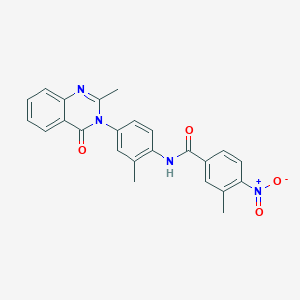![molecular formula C23H28ClN3O5S2 B11247815 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11247815.png)
{1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of benzenesulfonyl and chlorophenylmethanesulfonyl groups attached to a piperidine ring, which is further connected to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperazine to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anthelmintic effects .
Comparación Con Compuestos Similares
1-(4-CHLORO-BENZENESULFONYL)-4-(3-CHLORO-PHENYL)-PIPERAZINE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1-(3-Chlorophenyl)piperazine: A simpler compound with fewer functional groups, used in different research applications.
Uniqueness: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of benzenesulfonyl and chlorophenylmethanesulfonyl groups provides distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C23H28ClN3O5S2 |
|---|---|
Peso molecular |
526.1 g/mol |
Nombre IUPAC |
[4-(benzenesulfonyl)piperazin-1-yl]-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O5S2/c24-21-8-4-6-19(16-21)18-33(29,30)27-11-5-7-20(17-27)23(28)25-12-14-26(15-13-25)34(31,32)22-9-2-1-3-10-22/h1-4,6,8-10,16,20H,5,7,11-15,17-18H2 |
Clave InChI |
ZUBYIDYVRWJASI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11247737.png)
![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247738.png)
![N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247741.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one](/img/structure/B11247748.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide](/img/structure/B11247770.png)

![2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11247778.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11247780.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11247784.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11247793.png)
![N-(4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11247794.png)
![7-[4-(Benzyloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11247799.png)
![4-chloro-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11247802.png)
![N-Methyl-N-phenyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11247812.png)
